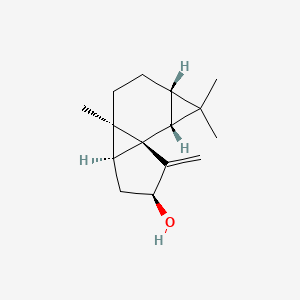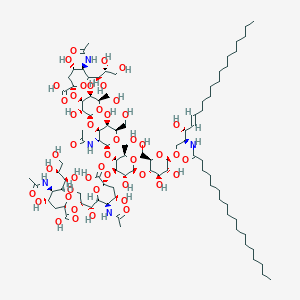
(2S,3R)-2-Amino-4-Octadecen-3-ol
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of molecules similar to (2S,3R)-2-Amino-4-octadecene-3-ol often involves complex organic reactions. For instance, a diastereoselective synthesis route leading to structurally related compounds can involve multiple steps, including the use of specific chiral auxiliaries and intermediates to achieve the desired stereochemistry. The synthesis of (2S,3R,4E)-2-amino-1,3-dihydroxy-4-octadecene, a closely related compound, demonstrates a twelve-step synthesis process from pyroglutamic acid, showcasing the intricacies and challenges in synthesizing such molecules (Spanu et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to (2S,3R)-2-Amino-4-octadecene-3-ol is determined through various spectroscopic techniques. NMR studies on 2,3-disubstituted bicyclo(2,2,2)octanes have been critical in understanding the stereochemical arrangements and conformational dynamics of these compounds, providing insights into the rigid structures imposed by the bicyclo(2,2,2)octane ring system (Beckett & Reid, 1972).
Wissenschaftliche Forschungsanwendungen
Neurologische Forschung
1-Deoxysphingosin wurde in neurologischen Erkrankungen wie der hereditären sensorischen und autonomen Neuropathie Typ 1 (HSAN1) und der diabetischen Neuropathie in Verbindung gebracht. Studien deuten darauf hin, dass pathologisch erhöhte Spiegel von 1-Deoxysphingolipiden zur β-Zell-Insuffizienz und diabetischer sensorischer Neuropathie beitragen können . Diese Verbindung wird in der Forschung verwendet, um die biochemischen Pfade zu verstehen, die zu diesen Erkrankungen führen, und um potenzielle therapeutische Strategien zu entwickeln.
Lipidomics
In der Lipidomics dient 1-Deoxysphingosin als Biomarker für bestimmte Störungen des Lipidstoffwechsels. Seine atypische Struktur, der die C1-OH-Gruppe fehlt, macht sie in Massenspektrometrie-Analysen einzigartig. Forscher verwenden diese Verbindung, um ihre Rolle bei der Lipidbiosynthese und dem Lipidstoffwechsel sowie ihre Auswirkungen auf zelluläre Funktionen zu untersuchen .
Arzneimittelentwicklung
Die einzigartige Struktur von 1-Deoxysphingosin macht sie zu einem Kandidaten für die Arzneimittelentwicklung, insbesondere als Gerüst für die Herstellung neuer Moleküle mit potenziellen therapeutischen Anwendungen. Ihre biochemischen Eigenschaften werden genutzt, um Medikamente zu entwickeln, die die Sphingolipid-Pfade modulieren können .
Wirkmechanismus
Target of Action
The primary target of 1-deoxysphingosine (M18) is the sphingosine-1-phosphate receptor 1 (S1P1), which plays an essential role in lymphocyte circulation . The compound interacts with this receptor to modulate lymphocyte circulation and exhibit immunosuppressive activity .
Mode of Action
1-deoxysphingosine (M18) acts as a functional antagonist at S1P1 . It modulates lymphocyte circulation, leading to a potent immunosuppressive activity . This interaction with S1P1 and the resulting changes in lymphocyte circulation are key to its mode of action.
Biochemical Pathways
1-deoxysphingosine (M18) is formed when serine palmitoyltransferase condenses palmitoyl-CoA with alanine instead of serine during sphingolipid synthesis . It lacks the C1-hydroxyl group necessary for canonical degradation, however, it is metabolized by the cytochrome P450 (CYP) subfamilies CYP4A and CYP4F in MEF cells .
Pharmacokinetics
It is known that it is metabolized by the cytochrome p450 (cyp) subfamilies cyp4a and cyp4f in mef cells . This metabolism could potentially impact its bioavailability.
Result of Action
The molecular and cellular effects of 1-deoxysphingosine (M18)'s action are primarily related to its immunosuppressive activity. By acting as a functional antagonist at S1P1 and modulating lymphocyte circulation, it exhibits a potent immunosuppressive activity .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E,2S,3R)-2-aminooctadec-4-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20)17(2)19/h15-18,20H,3-14,19H2,1-2H3/b16-15+/t17-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREXGWPJFRJAJU-SWESGNQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@H]([C@H](C)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-N-[9-[(2R,3S,5S)-5-[[[[(2S,3R)-2,3-dihydroxy-4-methylpentanoyl]amino]-hydroxyphosphoryl]oxymethyl]-3-hydroxyoxolan-2-yl]purin-6-yl]phosphonamidic acid](/img/structure/B1255976.png)



![(9R,13R)-1,13-dimethyl-10-(oxolan-2-ylmethyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1255987.png)


![1,2,3,4,4a,5,6,10b-Octahydrobenzo[f]quinolin-7-ol](/img/structure/B1255991.png)



